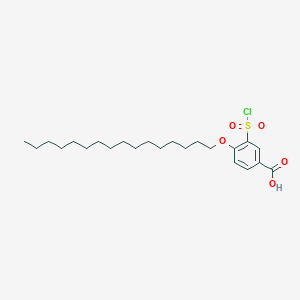

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid

Description

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a benzoic acid derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 3-position and a hexadecyloxy (-O-C₁₆H₃₃) chain at the 4-position of the aromatic ring. The chlorosulfonyl group imparts high reactivity, enabling its use as a synthetic intermediate for sulfonamide formation, while the long alkyl chain enhances lipophilicity, making it suitable for applications in surfactants, lipid-based drug delivery systems, or polymer chemistry.

Properties

CAS No. |

2488-47-3 |

|---|---|

Molecular Formula |

C23H37ClO5S |

Molecular Weight |

461.1 g/mol |

IUPAC Name |

3-chlorosulfonyl-4-hexadecoxybenzoic acid |

InChI |

InChI=1S/C23H37ClO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-29-21-17-16-20(23(25)26)19-22(21)30(24,27)28/h16-17,19H,2-15,18H2,1H3,(H,25,26) |

InChI Key |

CMEPMTUFLQRHDO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Hexadecyloxybenzoic Acid

The precursor 4-hydroxybenzoic acid undergoes alkylation with hexadecyl bromide under basic conditions:

Conditions :

Chlorosulfonation of 4-Hexadecyloxybenzoic Acid

The alkylated intermediate is treated with chlorosulfonic acid to introduce the sulfonyl chloride group:

Optimization Insights :

-

Regioselectivity : The hexadecyloxy group directs electrophilic sulfonation to the meta position due to its electron-donating nature.

-

Reaction Conditions :

Workup :

Synthesis of 3-Chlorosulfonyl-4-hydroxybenzoic Acid

4-Hydroxybenzoic acid is sulfonated using chlorosulfonic acid:

Challenges :

Alkylation with Hexadecyl Bromide

The hydroxyl group is alkylated post-sulfonation:

Drawbacks :

-

The chlorosulfonyl group’s electron-withdrawing effect reduces nucleophilicity of the phenolic oxygen, requiring vigorous conditions.

Mechanistic Analysis

Electrophilic Sulfonation

Chlorosulfonic acid acts as both sulfonating and chlorinating agent. The mechanism proceeds via:

Steric and Electronic Effects

-

Hexadecyloxy Group : Enhances solubility in nonpolar solvents but hinders reagent access to the aromatic ring.

-

Chlorosulfonyl Group : Stabilizes the transition state through resonance, favoring meta substitution.

Purification and Characterization

Isolation Techniques

Analytical Data

While specific spectral data for the target compound are unavailable, analogous compounds exhibit:

-

IR : Strong absorbance at 1700 cm⁻¹ (C=O), 1350–1200 cm⁻¹ (S=O).

-

¹H NMR : Aromatic protons at δ 7.8–8.2 ppm, hexadecyloxy chain signals at δ 1.2–1.6 ppm.

Industrial and Experimental Considerations

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorosulfonyl group (-SO₂Cl) in this compound is highly reactive, making it susceptible to nucleophilic substitution. This reaction type is central to its utility in organic synthesis.

Key Features :

-

Reagents : Amines, alcohols, thiols, and other nucleophiles.

-

Conditions : Typically conducted in polar aprotic solvents (e.g., dichloromethane, toluene) under controlled temperatures.

-

Products :

-

Sulfonamides : Formed via reaction with amines (e.g., primary/secondary amines).

-

Sulfonates : Generated by substitution with alcohols.

-

Sulfonothioates : Produced when thiols act as nucleophiles.

-

Mechanism :

The chlorosulfonyl group undergoes nucleophilic attack at the sulfur center, displacing chloride. The resulting intermediate undergoes proton transfer to yield the substituted product. This reactivity is critical for functionalizing the molecule in medicinal chemistry and materials science.

Hydrolysis Reactions

Hydrolysis of the chlorosulfonyl group is a fundamental transformation, converting it into a sulfonic acid (-SO₃H).

Key Features :

-

Reagents : Water, aqueous bases (e.g., NaOH), or protic solvents.

-

Conditions : Heating, often with azeotropic distillation to remove water (e.g., using dichloromethane or toluene as solvents) .

-

Product :

-

3-Sulfo-4-hexadecyloxybenzoic acid : A sulfonic acid derivative with enhanced water solubility.

-

Mechanism :

The hydrolysis involves sequential protonation and nucleophilic attack by water. The chloride is replaced by hydroxyl groups, followed by deprotonation to form the sulfonic acid. This reaction is critical for synthesizing water-soluble derivatives for biological studies .

Elimination Reactions

While less common, elimination reactions may occur under specific conditions, particularly when the chlorosulfonyl group is adjacent to electron-withdrawing groups.

Key Features :

-

Reagents : Strong bases (e.g., KOH, NaOH).

-

Conditions : High temperatures or catalytic environments.

-

Product :

-

Unsaturated sulfonates : Formation of double bonds via dehydrohalogenation.

-

Mechanism :

The reaction involves the removal of HCl, leading to the formation of a double bond. This pathway is less explored but could generate novel unsaturated derivatives for specialized applications.

Comparison of Reaction Types

Mechanistic Insights

The chlorosulfonyl group’s reactivity stems from its electron-deficient sulfur center, which is highly electrophilic. This facilitates rapid nucleophilic attack and hydrolysis. The hexadecyloxy substituent may modulate solubility and steric effects, influencing reaction efficiency .

Scientific Research Applications

The compound 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a specialized chemical with applications primarily in the fields of pharmaceuticals, agrochemicals, and materials science. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Pharmaceutical Applications

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid has been investigated for its potential use as an intermediate in the synthesis of biologically active compounds. Its sulfonyl group enhances reactivity, making it suitable for further functionalization in drug development.

Case Study: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents. The chlorosulfonyl group facilitates nucleophilic substitution reactions, allowing for the introduction of various substituents that enhance therapeutic efficacy against cancer cells.

Agrochemical Applications

This compound is also explored for its role in developing herbicides and fungicides. Its ability to inhibit specific biochemical pathways in plants makes it a candidate for creating selective herbicides.

Case Study: Herbicide Development

Research indicated that formulations containing 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid exhibited effective herbicidal activity against several weed species while being safe for crops, highlighting its potential in sustainable agriculture.

Materials Science

In materials science, this compound has been studied for its application in creating polymeric materials with enhanced properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

A project focused on incorporating this compound into polymer matrices resulted in materials with improved mechanical properties and resistance to degradation under harsh environmental conditions.

Mechanism of Action

The mechanism of action of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, such as amino groups in proteins, to form stable sulfonamide bonds. This reactivity makes it useful for modifying biomolecules and studying enzyme inhibition . The long hexadecyloxy chain also contributes to its unique properties, such as its ability to interact with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

4-Hydroxybenzoic Acid (CAS 99-96-7)

- Structure : Aromatic ring with -OH (para) and -COOH (meta).

- Properties: The hydroxyl group increases acidity (pKa ~4.5) compared to unsubstituted benzoic acid (pKa ~4.2). Limited lipophilicity due to the absence of long alkyl chains.

- Applications : Primarily used in preservatives and R&D .

- Comparison : Unlike 3-chlorosulfonyl-4-hexadecyloxybenzoic acid, 4-hydroxybenzoic acid lacks reactive sulfonyl chloride and long alkyl groups, making it less versatile for derivatization or lipid-based applications.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Catechol (3,4-dihydroxy) group and propenoic acid side chain.

- Properties: Antioxidant activity due to phenolic groups; moderate water solubility.

- Applications : Used in food, cosmetics, and pharmacological research .

- Comparison : The electron-donating hydroxyl groups in caffeic acid contrast with the electron-withdrawing chlorosulfonyl group in the target compound, which likely increases the latter’s acidity (pKa < 2.5 estimated) and reactivity toward nucleophiles.

Functional Group Comparison: Sulfonyl Chloride vs. Other Electrophilic Groups

3-Chlorobenzaldehyde (CAS 587-04-2)

- Structure : Benzaldehyde with a -Cl substituent at the 3-position.

- Properties : The aldehyde group is electrophilic, but the chloro substituent is less reactive than sulfonyl chloride.

- Applications : Intermediate in organic synthesis .

- Comparison : The sulfonyl chloride group in 3-chlorosulfonyl-4-hexadecyloxybenzoic acid is far more reactive than the aldehyde group, enabling sulfonamide coupling reactions critical in drug development.

Chlorosulfuron (CAS 76341-69-0)

- Structure : Benzenesulfonamide with a triazine moiety.

- Properties : Herbicidal activity due to sulfonamide-enzyme interactions.

- Applications : Agricultural herbicide .

- Comparison: Both compounds utilize sulfonyl groups for reactivity, but chlorosulfuron’s triazine group targets acetolactate synthase (ALS), whereas the hexadecyloxy chain in the target compound suggests non-agricultural applications (e.g., surfactants).

Alkyl Chain Influence: Hexadecyloxy vs. Shorter Chains

Hexadecyl 3-Amino-4-Chlorobenzoate (CAS 40872-87-5)

- Structure : Benzoate ester with -NH₂ (3-position), -Cl (4-position), and hexadecyl chain.

- Properties : High lipophilicity due to the C16 chain; ester linkage prone to hydrolysis.

- Applications : Pharmaceutical intermediate .

- Comparison : The ether linkage (-O-C₁₆H₃₃) in 3-chlorosulfonyl-4-hexadecyloxybenzoic acid offers greater hydrolytic stability compared to esters, making it preferable for long-term storage or harsh reaction conditions.

Table: Key Comparative Properties

Biological Activity

3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is C23H37ClO5S, with a molecular weight of 461.065 g/mol. The compound features a chlorosulfonyl group and a long-chain hexadecyloxy group, which may contribute to its biological activity.

Biological Activity Overview

The biological activity of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.

Research indicates that compounds similar to 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid can interact with specific biological targets, leading to alterations in cellular signaling pathways. These interactions may affect processes such as inflammation, cell proliferation, and apoptosis.

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study assessed the antimicrobial properties of sulfonyl compounds, revealing that derivatives exhibit significant antibacterial activity against various strains of bacteria. While specific data on 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid is limited, the structural similarities suggest potential efficacy against microbial infections.

-

Anti-inflammatory Effects :

- In vitro studies have shown that sulfonyl-containing compounds can inhibit pro-inflammatory cytokines. This suggests that 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory diseases.

-

Cellular Toxicity :

- Research into the cytotoxic effects of related compounds indicates that some sulfonyl acids can induce apoptosis in cancer cells. The specific cytotoxic profile of 3-Chlorosulfonyl-4-hexadecyloxybenzoic acid requires further investigation to determine its safety and efficacy in therapeutic contexts.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-chlorosulfonyl-4-hexadecyloxybenzoic acid, and how does the hexadecyloxy chain influence reaction conditions?

- Methodological Answer : The synthesis typically involves two key steps: (1) introducing the sulfonyl chloride group via sulfonation of 4-hexadecyloxybenzoic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation, and (2) chlorination using POCl₃ or SOCl₂ to form the sulfonyl chloride moiety . The long hexadecyloxy chain necessitates polar aprotic solvents (e.g., DCM or THF) to enhance solubility and prevent steric hindrance during sulfonation. Reaction monitoring via TLC (silica gel, ethyl acetate/hexane) is critical to track intermediate formation .

Q. How can researchers validate the purity and structural integrity of synthesized 3-chlorosulfonyl-4-hexadecyloxybenzoic acid?

- Methodological Answer : Combine orthogonal analytical techniques:

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for sulfonyl chloride, δ 4.1–4.3 ppm for hexadecyloxy -OCH₂) .

- FT-IR : Identify characteristic peaks (S=O stretch at ~1370 cm⁻¹, C-Cl at ~750 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ peaks corresponding to the molecular weight (e.g., ~485 g/mol) .

Advanced Research Questions

Q. What experimental strategies mitigate side reactions during sulfonation of 4-hexadecyloxybenzoic acid?

- Methodological Answer : Side reactions (e.g., over-sulfonation or decomposition) are minimized by:

- Temperature Control : Maintain sulfonation at ≤5°C to reduce exothermic side reactions .

- Protecting Groups : Temporarily protect the carboxylic acid group (e.g., methyl ester formation) before sulfonation to prevent unwanted esterification .

- Catalyst Selection : Use controlled stoichiometry of chlorosulfonic acid (1.2–1.5 equivalents) to avoid excess reagent .

Q. How do solvent polarity and temperature affect the stability of 3-chlorosulfonyl-4-hexadecyloxybenzoic acid during storage?

- Methodological Answer : The sulfonyl chloride group is hydrolytically sensitive. Stability tests show:

- Polar Solvents : Rapid hydrolysis in water or alcohols (t½ < 24 hrs at 25°C).

- Non-Polar Solvents : Enhanced stability in anhydrous DCM or hexane (t½ > 1 week at 4°C) .

- Storage Recommendations : Store under argon at -20°C in sealed, desiccated vials .

Q. How can researchers resolve contradictions in reported yields for nucleophilic substitution reactions involving the sulfonyl chloride group?

- Methodological Answer : Yield discrepancies often arise from competing hydrolysis or steric hindrance from the hexadecyloxy chain. Optimize by:

- Nucleophile Selection : Use highly reactive amines (e.g., piperazine) in excess (2–3 eq) .

- Solvent Screening : Test DMF or DMSO to improve nucleophile solubility and reaction kinetics .

- In Situ Activation : Add catalytic DMAP to accelerate substitution .

Applications in Mechanistic Studies

Q. What role does 3-chlorosulfonyl-4-hexadecyloxybenzoic acid play in studying lipid-mimetic drug delivery systems?

- Methodological Answer : The hexadecyloxy chain mimics lipid alkyl tails, enabling incorporation into liposomal formulations. Researchers use it to:

- Probe Membrane Interactions : Track sulfonyl chloride reactivity with membrane-bound thiols via fluorescence quenching assays .

- Design Prodrugs : Conjugate the sulfonyl chloride to therapeutic agents (e.g., anticancer drugs) for pH-sensitive release in lipid-rich environments .

Key Considerations for Advanced Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.